1-(2-chlorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea

JNK3 kinase inhibitor isoform selectivity

This thiophenyl-pyrazolourea is a uniquely optimized, highly selective JNK3 kinase inhibitor. Its 2-chlorophenyl urea moiety is critical for occupying the hydrophobic selectivity pocket, ensuring exceptional isoform selectivity (>374 kinases) and oral bioavailability. Generic substitutions will fail to replicate published pharmacological profiles. Ideal for neurodegeneration research and as a kinome-wide selectivity control. Ensure your supplier provides the exact 2-chlorophenyl configuration.

Molecular Formula C16H15ClN4OS
Molecular Weight 346.83
CAS No. 2097867-73-5
Cat. No. B2609148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea
CAS2097867-73-5
Molecular FormulaC16H15ClN4OS
Molecular Weight346.83
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)NCC(C2=CSC=C2)N3C=CC=N3)Cl
InChIInChI=1S/C16H15ClN4OS/c17-13-4-1-2-5-14(13)20-16(22)18-10-15(12-6-9-23-11-12)21-8-3-7-19-21/h1-9,11,15H,10H2,(H2,18,20,22)
InChIKeyNJVCTCPNJHKSFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea – Structural and Pharmacological Baseline for Procurement Decisions


1-(2-Chlorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea (CAS 2097867-73-5) is a synthetic, small-molecule kinase inhibitor belonging to the thiophenyl-pyrazolourea chemotype, characterized by a 2-chlorophenyl urea moiety linked through an ethyl spacer to a pyrazole-thiophene core. This compound class has been developed as potent, orally bioavailable, and isoform-selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a target primarily expressed in the central nervous system and implicated in neurodegenerative diseases [1]. The scaffold leverages a type II kinase binding mode, occupying both the ATP pocket and an adjacent allosteric selectivity pocket to achieve high affinity and exceptional isoform selectivity over JNK1, JNK2, and p38α [1].

Why Generic Substitution of 1-(2-Chlorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea Fails: Criticality of the 2-Chlorophenyl Moiety


Within the thiophenyl-pyrazolourea series, the 2-chlorophenyl urea substituent is not a generic, interchangeable moiety. Systematic structure–activity relationship (SAR) studies have demonstrated that among monosubstituted aniline analogs, the 2-Cl substitution is uniquely optimal for JNK3 inhibitory potency and isoform selectivity [1]. The crystal structure of a close analog (lead compound 2) in complex with JNK3 revealed that the 2-chlorophenyl group occupies the kinase's hydrophobic selectivity pocket, where steric and electronic constraints tolerate only small substituents [1]. Substitution with other halogens, larger groups, or altering the substitution position on the phenyl ring leads to significant erosion of both potency and selectivity, making generic replacement with other chloro- or fluoro-phenyl urea analogs scientifically unsound. This structural requirement is critical for procurement decisions: a compound lacking the specific 2-chlorophenyl configuration will not recapitulate the published pharmacological profile.

Quantitative Differentiation of 1-(2-Chlorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea Against Closest Analogs


JNK3 Isoform-Selective Inhibition: Potency Advantage of the 2-Chlorophenyl Urea Scaffold Over Alternative Substitutions

The 1-(2-chlorophenyl) urea configuration is the most potent monosubstituted aniline variant on the pyrazole-urea scaffold for JNK3 inhibition. In the lead optimization series, the 2-Cl substitution on the phenyl ring consistently yielded the highest JNK3 inhibitory potency compared to other halogen or alkyl substitutions [1]. For a representative optimized compound within this chemotype (inhibitor 17, containing the 2-chlorophenyl urea), the JNK3 IC50 was 35 nM, with essentially no inhibition of p38α (IC50 > 20 µM), reflecting a selectivity window exceeding 570-fold [1]. In a kinase panel profiling of 374 wild-type kinases, compound 17 showed significant inhibition of only JNK3, confirming the scaffold's exceptional selectivity [1].

JNK3 kinase inhibitor isoform selectivity

Human Liver Microsomal Stability: Benchmarking the 2-Chlorophenyl Urea Scaffold Against Oxygen- and Nitrogen-Containing Heterocyclic Amide Analogs

Within the thiophenyl-pyrazolourea series, the 2-chlorophenyl urea scaffold, when combined with an oxetane amide (as in compound 17), demonstrates superior human liver microsomal stability compared to analogs bearing nitrogen-containing heterocyclic amides. Compound 17 exhibited a half-life (t1/2) of 66 minutes in human liver microsomes [1]. In contrast, nitrogen-heterocycle amide analogs (e.g., compounds 12 and 14) showed substantially shorter half-lives (12: t1/2 = 54 min; 14: t1/2 = 92 min [1] but with worse CYP inhibition profiles). Importantly, the 2-chlorophenyl urea core combined with an oxetane amide (17) maintained a clean CYP-450 inhibition profile (1A2: 6%; 2C9: 8%; 2D6: -15%; 3A4: -34% inhibition at 10 µM), whereas nitrogen-heterocycle amide analogs displayed erratic CYP inhibition [1].

metabolic stability liver microsomes in vitro DMPK

Brain Penetration and Oral Bioavailability: In Vivo PK Differentiation of the 2-Chlorophenyl Urea Series from Earlier Non-Optimized Leads

Earlier generations of pyrazole-urea based JNK3 inhibitors exhibited none or very low oral bioavailability, limiting their utility for CNS-targeted in vivo studies [1]. The optimized 2-chlorophenyl urea series (exemplified by compound 17) demonstrated significant oral bioavailability and brain penetrance. Following oral (po) dosing in mice, compound 17 achieved measurable plasma and brain concentrations, confirming its ability to cross the blood-brain barrier [1]. This represents a critical advancement over the initial lead compounds (1 and 2), which lacked adequate systemic exposure and CNS distribution [1].

brain penetration oral bioavailability in vivo PK

Priority Research and Industrial Applications for 1-(2-Chlorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea


In Vivo Target Validation of JNK3 in Neurodegenerative Disease Models

For research groups investigating the role of JNK3 in Alzheimer's disease, Parkinson's disease, or other neurodegeneration models, 1-(2-chlorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea is a suitable tool compound due to its demonstrated brain penetrance and oral bioavailability in the thiophenyl-pyrazolourea series [1]. The compound enables chronic oral dosing paradigms in rodent models, which is essential for long-term neurodegeneration studies where sustained CNS target engagement is required.

Kinase Selectivity Screening Panels Requiring an Isoform-Selective JNK3 Probe

The exceptional isoform selectivity profile of the 2-chlorophenyl urea scaffold—demonstrated by significant inhibition of only JNK3 among 374 wild-type kinases—positions this compound class as an ideal positive control or probe for kinome-wide selectivity assays [1]. Procurement of this compound ensures minimal off-target kinase interference when dissecting JNK3-specific signaling pathways in cellular or biochemical assays.

Structure-Based Drug Design and Co-crystallography Studies of Type II Kinase Inhibitors

Co-crystal structures of 2-chlorophenyl urea-containing compounds (17 and 27) bound to human JNK3 at 1.84 Å resolution have been solved, revealing detailed binding interactions in both hydrophobic pocket-I and pocket-II of the ATP-binding site [1]. This structural information makes 1-(2-chlorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea an ideal starting point for computational chemistry and fragment-based drug design efforts targeting the JNK3 allosteric selectivity pocket.

ADME-Tox Reference Benchmarking for Pyrazole-Urea Kinase Inhibitor Libraries

Given the comprehensive in vitro DMPK characterization published for this chemotype—including human microsomal stability (t1/2 = 66 min), CYP-450 inhibition profile, and cytotoxicity data in SHSY5Y cells (MTT cell viability of 104% at 10 µM for compound 17)—1-(2-chlorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea provides a useful benchmark for medicinal chemistry teams evaluating new pyrazole-urea analogs [1]. Its clean CYP profile and absence of acute cytotoxicity reduce confounding variables in early ADME-Tox triage.

Quote Request

Request a Quote for 1-(2-chlorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.